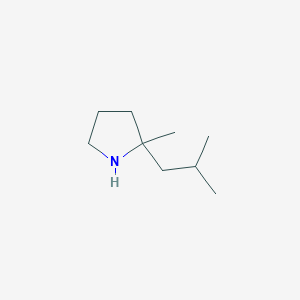

2-Methyl-2-(2-methylpropyl)pyrrolidine

描述

属性

IUPAC Name |

2-methyl-2-(2-methylpropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)7-9(3)5-4-6-10-9/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGFJWBVQUWQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-2-(2-methylpropyl)pyrrolidine, a compound belonging to the class of pyrrolidines, has garnered interest in various fields due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C9H17N

- Molecular Weight : 141.24 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its pharmacological effects and potential therapeutic applications. Research indicates that this compound may exhibit significant activity against certain bacterial strains and could influence neurological pathways.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, a study on related compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural similarities suggest that this compound may possess comparable efficacy.

| Compound | Activity | Target Bacteria |

|---|---|---|

| 11g | Potent | MRSA |

| 11k | Excellent | E. coli |

The above table summarizes findings from a study that evaluated the antibacterial potential of pyrrolidine derivatives, indicating a promising avenue for further exploration of this compound in combating resistant bacterial strains .

Neurological Implications

Research also suggests that pyrrolidine compounds can interact with neurotransmitter systems. For example, derivatives have been implicated in modulating NMDA receptor activity, which is crucial in neuropharmacology. The mechanisms include blocking calcium influx through NMDA receptors, potentially offering therapeutic benefits for neurodegenerative diseases and psychiatric disorders .

Case Studies

-

Antimicrobial Efficacy :

A case study involving a series of pyrrolidine derivatives showed that modifications to the pyrrolidine ring could enhance antibacterial properties. The findings indicated that specific substitutions on the ring significantly affected the compound's efficacy against pathogens like MRSA. -

Neuropharmacological Effects :

Another case study investigated the effects of similar compounds on cognitive functions and mood disorders. It was found that certain pyrrolidine derivatives could improve synaptic plasticity and reduce anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders .

科学研究应用

Medicinal Chemistry

Research indicates that 2-Methyl-2-(2-methylpropyl)pyrrolidine may exhibit significant pharmacological activities. Its structure allows it to interact with various biological targets, particularly in the realm of neuropharmacology.

- Neuroactive Properties : Preliminary studies suggest that this compound may influence neurological pathways, potentially acting as a modulator of neurotransmitter systems. This could have implications for the development of treatments for neurological disorders.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential antimicrobial properties. A study demonstrated that derivatives of pyrrolidine compounds showed activity against certain bacterial strains, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

- Synthetic Pathways : The compound can be synthesized through reductive amination processes involving commercially available amines and carbonyl compounds. This versatility is crucial for producing a range of derivatives with tailored properties for specific applications .

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Investigation

A study published in a peer-reviewed journal explored the effects of various pyrrolidine derivatives on kappa opioid receptors. The findings suggested that modifications to the pyrrolidine structure could enhance selectivity and potency against specific receptor subtypes, indicating a pathway for developing new analgesics .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial properties of pyrrolidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the this compound structure led to increased antibacterial activity, demonstrating its potential as a lead compound for antibiotic development .

相似化合物的比较

1-Methyl-2-(3-pyridyl)pyrrolidine

- Structure : A pyrrolidine ring substituted with a methyl group and a 3-pyridyl (nicotinyl) group.

- Key Differences :

- The 3-pyridyl substituent introduces aromaticity and hydrogen-bonding capability, unlike the aliphatic 2-methylpropyl group in the target compound.

- Increased polarity due to the pyridine ring, likely enhancing solubility in polar solvents compared to the hydrophobic isobutyl group in 2-methyl-2-(2-methylpropyl)pyrrolidine .

- Applications : Pyridyl-substituted pyrrolidines are often used in pharmaceuticals (e.g., as nicotine analogs or enzyme inhibitors), whereas alkyl-substituted variants like the target compound may serve as ligands or intermediates in organic synthesis.

Spiro-Pyrrolidine-Oxindole Derivatives

- Structure : Complex spirocyclic systems combining pyrrolidine and oxindole moieties (e.g., compound 332 in ).

- Key Differences :

- The spiro architecture introduces conformational rigidity, contrasting with the flexible isobutyl chain in this compound.

- Higher molecular weight (>500 g/mol) and functional diversity (e.g., carboxylate esters, tert-butoxycarbonyl groups) enable applications in medicinal chemistry, such as kinase inhibition .

Benzyl-Cyclopropyl-Piperidin-4-yl-Amine

- Structure : A piperidine (six-membered nitrogen heterocycle) derivative with benzyl and cyclopropyl substituents.

- Key Differences: Piperidine rings exhibit reduced ring strain compared to pyrrolidine, altering basicity and reactivity.

Physicochemical and Functional Comparison

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Predicted CCS (Ų) | Key Functional Features |

|---|---|---|---|---|

| This compound | Methyl, 2-methylpropyl | 141.25 | 135.2–145.1 | High lipophilicity, steric bulk |

| 1-Methyl-2-(3-pyridyl)pyrrolidine | Methyl, 3-pyridyl | ~160 (estimated) | N/A | Aromaticity, hydrogen bonding |

| Spiro-pyrrolidine-oxindole | Oxindole, carboxylate ester | >500 | N/A | Conformational rigidity, polarity |

| Benzyl-cyclopropyl-piperidin-4-yl-amine | Benzyl, cyclopropyl | ~230 (estimated) | N/A | Aromatic interactions, stability |

Key Observations:

- Lipophilicity: The isobutyl group in this compound increases hydrophobicity, making it more suitable for nonpolar solvents or lipid membrane penetration compared to pyridyl or spirocyclic analogs.

- Applications : While pyridyl and spiro-pyrrolidine derivatives are leveraged in drug discovery, the target compound’s niche may lie in catalysis or as a building block for chiral ligands.

准备方法

Aldol Condensation and Reduction Route

A patented method describes a multi-step synthesis involving:

- Conversion of an ester derivative into an aldehyde derivative by reduction using sodium bis(2-methoxyethoxy)aluminumhydride in solvents like tetrahydrofuran or diethyl ether at temperatures ranging from 0°C to 78°C.

- Subsequent aldol condensation of the aldehyde with a pyrrolidone derivative in the presence of bases such as lithium bis(trimethylsilyl)amide (LHMDS) or n-butyl lithium (n-BuLi), conducted at temperatures from -70°C to -30°C.

- Final reduction steps to yield the substituted pyrrolidine compound.

This method emphasizes control of reaction conditions and choice of base to optimize yield and selectivity.

| Step | Reagents/Conditions | Temperature Range | Solvent Examples | Notes |

|---|---|---|---|---|

| Ester to Aldehyde | Sodium bis(2-methoxyethoxy)aluminumhydride | 0°C to 78°C | THF, diethyl ether | Controlled reduction |

| Aldol Condensation | Pyrrolidone derivative + LHMDS or n-BuLi base | -70°C to -30°C | THF, diethyl ether, toluene | Asymmetric assistant possible |

| Final Reduction | Various reducing agents depending on intermediate | Variable | Various | To obtain final pyrrolidine |

Alkylation and Nitromethylene Intermediate Route

Another approach involves:

- Starting with 2-pyrrolidone reacting with benzyl chloride to form N-benzyl-2-pyrrolidone.

- Alkylation with dimethyl sulfate and reaction with nitromethane to form N-benzyl-2-nitromethylene-pyrrolidine.

- Catalytic hydrogenation in acidic medium (e.g., using Raney nickel catalyst under hydrogen pressure) to reduce the nitro group and remove the benzyl protecting group, yielding 2-aminomethyl-pyrrolidine derivatives.

This method is notable for producing high purity products in fewer steps and is suitable for intermediates in pharmaceutical synthesis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Benzylation | 2-Pyrrolidone + benzyl chloride, reflux in xylene | 82 | Formation of N-benzyl derivative |

| Nitromethylene Formation | N-Benzyl-2-pyrrolidone + dimethyl sulfate + nitromethane | 71 | Crystallization purification |

| Catalytic Hydrogenation | Raney nickel, ethanol, HCl, hydrogen pressure | Variable | Reduction and deprotection |

Halide Substitution and Ammonolysis Route

A method involving halogenated intermediates includes:

- Chlorination of N-methyl-2-hydroxyethyl pyrrolidine using sulfur oxychloride and pyridine at elevated temperatures (~110°C) to yield N-methyl-2-chloroethyl pyrrolidine.

- Reaction of the chloro derivative with methanolic ammonia solution at 20-30°C to substitute the halogen with an amino group, forming 2-(2-aminoethyl)methyl-pyrrolidine.

- Optional protection/deprotection steps using phthalimide derivatives for improved yield and purity.

This method achieves high yields (~90%) and is adaptable for scale-up.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Sulfur oxychloride, pyridine | 110°C, 2 h | 90 | Conversion to chloro derivative |

| Ammonolysis | Methanolic ammonia solution | 20-30°C, 4 h | 90 | Amino substitution |

| Protection/Deprotection | Phthalic imide reflux, HCl hydrolysis | Variable | 90 | Optional for purity |

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol condensation & reduction | Ester and pyrrolidone derivatives | Reduction, aldol condensation, reduction | High selectivity, asymmetric synthesis possible | Requires low temperature control |

| Alkylation & nitromethylene | 2-Pyrrolidone | Benzylation, nitromethylene formation, catalytic hydrogenation | High purity, fewer steps | Use of hazardous reagents (dimethyl sulfate) |

| Halide substitution & ammonolysis | N-methyl-2-hydroxyethyl pyrrolidine | Chlorination, ammonolysis, protection/deprotection | High yield, scalable | Multi-step, requires handling of halogenated intermediates |

Research Findings and Notes

- The choice of solvent and base significantly affects the yield and stereochemical outcome in aldol condensation routes.

- Catalytic hydrogenation in acidic media with Raney nickel is effective for nitro group reduction and debenzylation, yielding high-purity amines suitable for pharmaceutical intermediates.

- Lewis acid-promoted simultaneous reduction of double bonds and ester groups has been reported as an efficient process for related pyrrolidine derivatives, suggesting potential applicability to this compound synthesis.

- The halide substitution method is noted for its operational simplicity and high yield but requires careful control of reaction conditions to avoid side reactions.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Typical Use Case |

|---|---|---|

| Sodium bis(2-methoxyethoxy)aluminumhydride | Reduction of esters to aldehydes | Aldol condensation route |

| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong base for condensation reactions | Aldol condensation |

| Benzyl chloride | Benzylation of pyrrolidone | Nitromethylene intermediate route |

| Dimethyl sulfate | Alkylation agent for nitromethylene formation | Nitromethylene intermediate route |

| Raney nickel + HCl + H2 | Catalytic hydrogenation and deprotection | Nitromethylene intermediate route |

| Sulfur oxychloride + pyridine | Chlorination of hydroxyethyl pyrrolidine | Halide substitution route |

| Methanolic ammonia | Aminolysis of halide to amine | Halide substitution route |

常见问题

Basic: What are the optimal synthetic routes for preparing 2-methyl-2-(2-methylpropyl)pyrrolidine with high yield and purity?

Methodological Answer:

The synthesis typically involves alkylation of pyrrolidine precursors. For example, reacting 2-methylpyrrolidine with 2-methylpropyl bromide under reflux in anhydrous tetrahydrofuran (THF) using lithium diisopropylamide (LIDA) as a base can yield the target compound. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity . Key parameters include temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions.

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. Expected signals include a singlet for the quaternary C-2 methyl group (δ 1.2–1.4 ppm) and multiplet peaks for the pyrrolidine ring protons (δ 2.5–3.0 ppm) .

- HPLC : Use a C18 column with UV detection (210 nm) and acetonitrile/water mobile phase to assess purity. Retention times should match authenticated standards .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (theoretical [M+H]⁺ = 142.16 g/mol) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place under nitrogen to prevent oxidation. Store away from strong acids/bases .

- Waste Disposal : Neutralize with dilute HCl before disposing as hazardous organic waste .

Advanced: How do steric effects from the 2-methylpropyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

The bulky 2-methylpropyl group introduces significant steric hindrance, limiting nucleophilic attack at the adjacent carbon. Strategies to mitigate this include:

- Using bulky electrophiles (e.g., tert-butyl halides) to match steric demand.

- Employing transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, which tolerate hindered environments .

- Computational modeling (DFT) can predict reactive sites by analyzing bond angles and electron density maps .

Advanced: What mechanisms underlie the potential biological activity of this compound derivatives?

Methodological Answer:

Pyrrolidine derivatives often interact with enzyme active sites or receptors via:

- Hydrogen bonding : The tertiary amine group can act as a proton acceptor.

- Hydrophobic interactions : The 2-methylpropyl group may bind to nonpolar enzyme pockets.

- Stereochemical effects : Chiral centers (if present) influence binding affinity. For example, enantiomers of related compounds show varying IC₅₀ values in kinase inhibition assays . Experimental validation requires kinetic assays (e.g., fluorescence polarization) and molecular docking studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize assay conditions : Variations in buffer pH, temperature, or cell lines can skew results. Replicate experiments under identical conditions .

- Structural verification : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomer contamination .

- Meta-analysis : Compare data across studies using tools like ChemRICH to identify outliers or confounding factors .

Advanced: What role does this compound play in synthesizing nitrogen-containing heterocycles?

Methodological Answer:

This compound serves as a versatile building block for:

- Multicomponent reactions : Participate in Ugi or Passerini reactions to form polycyclic amines .

- Ring-expansion : React with α,β-unsaturated carbonyls under acidic conditions to generate seven-membered rings .

- Catalytic applications : Act as a ligand in asymmetric catalysis (e.g., Pd-mediated C–N coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。